molecular formula C16H16N6O4S B2517368 ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate CAS No. 1396784-36-3

ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2517368
CAS No.: 1396784-36-3
M. Wt: 388.4
InChI Key: XTAZYMWCRADDFA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C16H16N6O4S and its molecular weight is 388.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

Ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate is involved in the synthesis of various thiazole and fused derivatives with significant antimicrobial activities. The compound's reactivity towards different reagents allows the synthesis of arylidene, pyridine, thiophene, and anilide derivatives, which exhibit antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008). Additionally, its derivatives have been synthesized for antimicrobial and antioxidant studies, showing excellent antibacterial and antifungal properties, as well as remarkable antioxidant potential (Raghavendra et al., 2016).

Antimicrobial and Antioxidant Properties

A series of thiazole compounds derived from this compound have been synthesized and tested for their anticancer activity against breast cancer cells, showcasing the compound's potential in developing anticancer agents (Sonar et al., 2020). Furthermore, its derivatives have demonstrated significant anti-inflammatory, analgesic, and antioxidant activities, highlighting its therapeutic potential in various medical applications (Attimarad et al., 2017).

Heterocyclic Synthesis

The compound is also pivotal in the synthesis of heterocyclic compounds such as thiazolopyrimidines, showcasing its versatility in organic synthesis and the potential for discovering new therapeutic agents (Sherif et al., 1993). Its ability to produce various substituted pyran, pyridine, and pyridazine derivatives further underscores its significance in heterocyclic chemistry and drug development (Mohareb et al., 2004).

Future Directions

Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, the future research directions could involve further exploration of the biological activities of this compound and its potential applications in medicine.

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific biological activity .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its target and how long it remains active in the body .

Result of Action

Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, and the temperature .

Properties

IUPAC Name

ethyl 2-[2-[[2-(4-methoxyphenyl)tetrazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S/c1-3-26-13(23)8-10-9-27-16(17-10)18-15(24)14-19-21-22(20-14)11-4-6-12(25-2)7-5-11/h4-7,9H,3,8H2,1-2H3,(H,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAZYMWCRADDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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